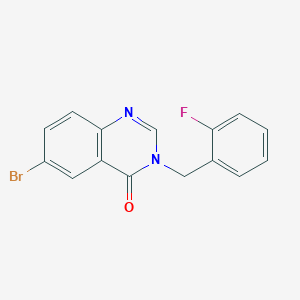

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone

Description

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a heterocyclic compound featuring a quinazolinone core substituted with a bromine atom at position 6 and a 2-fluorobenzyl group at position 3. The quinazolinone scaffold is known for its versatility in drug discovery, with substitutions at positions 2, 3, and 6 significantly influencing biological activity, solubility, and pharmacokinetics . The 2-fluorobenzyl moiety may enhance lipophilicity and target binding affinity, while the bromine at position 6 could contribute to electronic effects and steric interactions .

Structure

3D Structure

Properties

CAS No. |

302913-40-2 |

|---|---|

Molecular Formula |

C15H10BrFN2O |

Molecular Weight |

333.15 g/mol |

IUPAC Name |

6-bromo-3-[(2-fluorophenyl)methyl]quinazolin-4-one |

InChI |

InChI=1S/C15H10BrFN2O/c16-11-5-6-14-12(7-11)15(20)19(9-18-14)8-10-3-1-2-4-13(10)17/h1-7,9H,8H2 |

InChI Key |

CDOPWGFHAQVDSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br)F |

Origin of Product |

United States |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A foundational approach for synthesizing 4(3H)-quinazolinones involves cyclizing anthranilic acid derivatives. For 6-bromo-substituted analogs, 6-bromoanthranilic acid or its ester serves as the starting material. Reaction with formamidine precursors or imino ethers facilitates cyclization into the quinazolinone core.

Example Protocol (Adapted from Patent US4644065):

-

Formamidine Formation :

-

Acidification :

This method emphasizes the importance of regioselective cyclization and the role of base in driving the reaction to completion.

Benzoxazinone Intermediate Route

6-Bromo-2-methyl-3,1-benzoxazin-4-one, a key intermediate, reacts with nucleophiles like hydroxylamine to form 3-hydroxyquinazolinones. Subsequent alkylation introduces the 2-fluorobenzyl group.

Key Steps (Based on Badr et al.):

-

Hydroxylamine Treatment :

-

React 6-bromo-2-methyl-3,1-benzoxazin-4-one with hydroxylamine hydrochloride in ethanol under reflux.

-

Product : 6-Bromo-3-hydroxy-2-methyl-4(3H)-quinazolinone.

-

-

Alkylation :

This route highlights the versatility of benzoxazinone intermediates for introducing diverse substituents at position 3.

Introduction of the 2-Fluorobenzyl Group

Direct Alkylation of 3-Hydroxyquinazolinones

Alkylation of 3-hydroxy-6-bromo-4(3H)-quinazolinone with 2-fluorobenzyl halides is a straightforward method. The reaction’s success depends on the base’s strength and solvent polarity.

Optimized Conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or acetonitrile.

Challenges :

-

Competing O- vs. N-alkylation: The 3-hydroxy group’s nucleophilicity must be enhanced via deprotonation to favor N-alkylation.

-

Solution : Use of polar aprotic solvents and vigorous stirring to minimize side reactions.

Comparative Analysis of Synthetic Routes

Characterization and Validation

Spectral Data

While specific data for 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone are scarce, analogous compounds exhibit:

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at position 6 undergoes substitution reactions with nucleophiles (e.g., hydroxide, alkoxide) under basic conditions .

Example :

Electrophilic Addition

The quinazolinone ring system may participate in electrophilic aromatic substitution, particularly at positions para or meta to the bromine.

Alkylation at Position 3

The 3-position is reactive toward alkylating agents (e.g., benzyl halides) under basic conditions .

Bromination Pathway

The use of NBS in acetonitrile facilitates regioselective bromination at position 6 . This is likely due to the electron-deficient nature of the quinazolinone ring, directing electrophilic attack.

Radically Initiated Cyclization

In methods employing DMSO/H₂O₂, a radical mechanism is proposed, where DMSO acts as a carbon source and H₂O₂ serves as an oxidant . Radical scavengers (e.g., TEMPO) inhibit product formation, confirming this pathway.

Alkylation Mechanism

Alkylation at position 3 proceeds via nucleophilic attack by the quinazolinone’s lone pair on the alkyl halide, followed by deprotonation .

Characterization and Analytical Data

Biological Activity and Reactivity Correlation

While the query focuses on chemical reactivity, analogous quinazolinones exhibit:

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of quinazolinone derivatives, including 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone, as effective anticancer agents.

- Mechanism of Action : The compound exhibits cytotoxic activity against various cancer cell lines. Structure–activity relationship studies indicate that modifications in the quinazolinone structure can enhance its selectivity and potency against tumorigenic cells while minimizing effects on non-tumorigenic cells. For instance, a study reported an IC50 value of 84.20 ± 1.72 µM for certain derivatives, highlighting their selective action against cancer cells .

- Target Proteins : Molecular docking studies have shown that these compounds can effectively bind to epidermal growth factor receptors (EGFR), which are crucial in cancer cell proliferation and survival .

Antiviral Properties

The antiviral efficacy of quinazolinone derivatives has also been explored extensively:

- Viral Targets : Research indicates that this compound and its analogs exhibit activity against several viruses, including varicella zoster virus (VZV) and human cytomegalovirus (HCMV). One study reported that derivatives with similar structures showed significant antiviral activity with EC50 values comparable to established antiviral drugs .

- Mechanistic Insights : The presence of the bromine atom at position C6 was found to enhance the potency of these compounds against viral infections, suggesting that structural modifications can lead to improved therapeutic profiles .

Antibacterial Activity

The antibacterial potential of quinazolinones has been a focus of several investigations:

- Broad Spectrum Activity : Compounds derived from this compound have demonstrated significant antibacterial activity against various strains of bacteria. In a comparative study, certain derivatives showed efficacy similar to standard antibiotics .

- Structure-Activity Relationship : The incorporation of specific substituents on the quinazolinone scaffold has been linked to enhanced antibacterial effects. For example, modifications at the N3 position have been shown to yield compounds with superior activity against resistant bacterial strains .

Anti-inflammatory Effects

The anti-inflammatory properties of quinazolinone derivatives are also noteworthy:

- Therapeutic Applications : Studies have indicated that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. For instance, certain derivatives were evaluated for their ability to reduce inflammation in preclinical models .

- Mechanistic Pathways : The anti-inflammatory action is often attributed to the modulation of cytokine release and inhibition of pro-inflammatory enzymes, which are critical in the pathogenesis of various inflammatory conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Substitution Patterns and Structural Modifications

The biological and chemical properties of quinazolinones are highly dependent on substituent positions. Below is a comparative analysis of key derivatives:

Structure-Activity Relationships (SAR)

- Position 6 (Bromine) : Enhances electronic effects and steric bulk, improving binding to enzymes like PARP and viral polymerases .

- Position 3 (2-Fluorobenzyl) : Fluorine increases lipophilicity and bioactivity by promoting hydrophobic interactions and resisting metabolic oxidation .

- Position 2 (Methyl/Phenyl) : Methyl groups improve solubility, while aryl groups enhance π-π stacking with target proteins .

Biological Activity

6-Bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate starting materials, such as 2-fluorobenzylamine and various bromo-substituted quinazolinones. This structural modification is crucial for enhancing biological activity.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The introduction of various substituents can significantly influence their effectiveness against different microbial strains.

- Study Findings : A series of quinazolinone derivatives, including 6-bromo-3-(substituted phenyl)-4(3H)-quinazolinones, exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups showed enhanced antibacterial effects compared to their parent compounds .

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| This compound | Escherichia coli | 15 |

Anti-inflammatory Activity

Quinazolinones are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

- Research Insights : In vitro studies have demonstrated that this compound effectively reduces inflammation markers in cell lines treated with lipopolysaccharides (LPS), suggesting its potential as a therapeutic agent in inflammatory diseases .

| Compound Name | Inflammatory Model | Cytokine Reduction (%) |

|---|---|---|

| This compound | LPS-induced RAW264.7 cells | 40 |

Anticancer Activity

The anticancer potential of quinazolinones has garnered significant attention, particularly due to their ability to inhibit key signaling pathways involved in cancer cell proliferation.

- Case Study : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound demonstrated IC50 values in the micromolar range, indicating substantial antiproliferative activity .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 5.9 | Induction of apoptosis via EGFR inhibition |

| MCF-7 | 7.5 | Cell cycle arrest at G2/M phase |

The biological activities of this compound are primarily attributed to its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). By inhibiting EGFR autophosphorylation, the compound disrupts downstream signaling pathways crucial for cell survival and proliferation.

Q & A

What are the common synthetic routes for 6-bromo-3-(2-fluorobenzyl)-4(3H)-quinazolinone?

Level: Basic

Answer:

The synthesis typically involves cyclization of benzoxazinone intermediates with nitrogen nucleophiles. For example:

- Step 1: Cyclize 5-bromo anthranilic acid with 2-fluorobenzylamine in pyridine to form 6-bromo-2-(2-fluorobenzyl)-3,1-benzoxazin-4(3H)-one .

- Step 2: React the benzoxazinone intermediate with hydrazine hydrate at 120–130°C for 3 hours to yield the quinazolinone core. Substituted amines (e.g., metformin, aminopyrimidines) can replace hydrazine to introduce diversity at the 3-position .

- Purification: Recrystallize in ethanol and confirm homogeneity via TLC (cyclohexane:ethyl acetate, 2:1) .

How can structure-activity relationship (SAR) studies optimize 4(3H)-quinazolinones for antifungal activity?

Level: Advanced

Answer:

SAR studies focus on substituent effects:

- Halogen Positioning: 7-position halogens (e.g., Cl, Br) enhance in vitro activity against filamentous fungi. For example, UR-9825 (7-Cl derivative) showed superior activity over fluconazole .

- Hydrophobicity: Balance lipophilicity to improve pharmacokinetics. Hydrophobic groups (e.g., 2,4-difluorophenyl) increase half-life in rodents, critical for in vivo efficacy .

- Stereochemistry: Enantiomers (e.g., (1R,2R) vs. (1S,2S)) significantly impact activity. Only specific configurations retain antifungal potency .

What analytical techniques are essential for characterizing quinazolinone derivatives?

Level: Basic

Answer:

- Spectroscopy:

- Mass Spectrometry: Validate molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis: Ensure ≤0.4% deviation from theoretical C/H/N values .

How do pharmacokinetic properties influence the in vivo efficacy of quinazolinone antifungals?

Level: Advanced

Answer:

- Half-Life Variability: Species-specific metabolism affects efficacy. For UR-9825, half-lives in mice (1 h), rats (6 h), and rabbits (9 h) correlate with protection levels in candidiasis models .

- Dosing Regimens: Short half-lives (e.g., in mice) require multi-day dosing, while longer half-lives (rats) enable single-dose efficacy .

- Toxicity Screening: Assess hepatotoxicity via 28-day repeated dosing (e.g., 100 mg/kg bid in rats) .

How can contradictions in antiviral activity data among quinazolinone derivatives be resolved?

Level: Advanced

Answer:

- Structural Analysis: Compare substituents. For example, 6-bromo-2-phenyl-3-pyrimidinyl derivatives showed vaccinia virus inhibition (MIC = 1.92 µg/mL), while methyl substituents lacked activity .

- Cytotoxicity Thresholds: Use HeLa or E6SM cells to differentiate antiviral activity from general cytotoxicity. Compounds with CC₅₀ >10 µg/mL are prioritized .

- Mechanistic Studies: Test inhibition of viral replication steps (e.g., entry, polymerase) using RT-PCR or plaque assays .

What are key considerations in designing cytotoxicity assays for quinazolinones?

Level: Basic

Answer:

- Cell Lines: Use MT-4 (HIV), HeLa (general cytotoxicity), or primary hepatocytes .

- Dose Range: Test 0.1–100 µg/mL to determine CC₅₀ (50% cytotoxic concentration) .

- Controls: Include mock-infected cells and reference drugs (e.g., fluconazole for antifungal assays) .

How can in silico profiling enhance the design of quinazolinone hybrids?

Level: Advanced

Answer:

- Docking Studies: Target fungal CYP51 or viral proteases to predict binding affinities .

- ADMET Prediction: Use tools like SwissADME to optimize logP (2–5) and aqueous solubility (>10 µM) .

- QSAR Models: Correlate electronic parameters (e.g., Hammett σ) with bioactivity to prioritize substituents .

How do halogen substituents impact the bioactivity of 6-bromo-3-substituted quinazolinones?

Level: Advanced

Answer:

- Electron-Withdrawing Effects: Bromine at the 6-position enhances electrophilicity, improving interactions with viral or fungal targets .

- Steric Effects: Bulky halogens (e.g., 7-Br vs. 7-Cl) may reduce membrane permeability. Test via logD assays .

- Synergy with Fluorine: 2-Fluorobenzyl groups increase metabolic stability by resisting CYP450 oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.